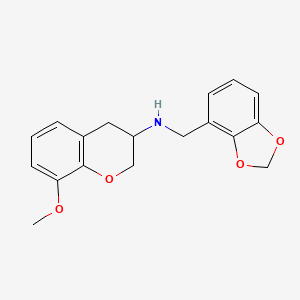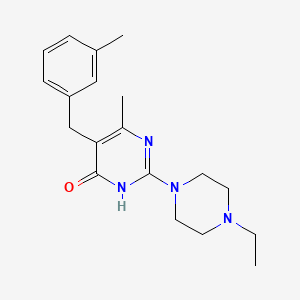
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, also known as MDMA, is a synthetic psychoactive substance that has been widely studied for its potential therapeutic effects. MDMA is classified as a Schedule I drug in the United States, which means that it is considered to have a high potential for abuse and no accepted medical use. However, recent research has shown that MDMA may have therapeutic potential for the treatment of certain mental health disorders.
Wirkmechanismus
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine acts primarily by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and decreased fear and anxiety. This compound also has effects on other neurotransmitters, including oxytocin and vasopressin, which are involved in social bonding and trust.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate and blood pressure, increased body temperature, and dehydration. These effects can be dangerous, particularly in high doses or when combined with other substances. This compound can also lead to serotonin syndrome, a potentially life-threatening condition that occurs when there is an excess of serotonin in the body.
Vorteile Und Einschränkungen Für Laborexperimente
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has several advantages for use in laboratory experiments, including its ability to increase social bonding and empathy, and its potential therapeutic effects. However, there are also limitations to its use, including the potential for abuse and the risk of adverse effects.
Zukünftige Richtungen
There are several future directions for research on (1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine, including further investigation of its potential therapeutic effects, particularly in the treatment of PTSD. There is also a need for research on the long-term effects of this compound use, particularly in terms of neurotoxicity and cognitive function. Additionally, there is a need for research on the potential risks and benefits of using this compound in combination with other substances, particularly in the context of recreational use. Finally, there is a need for research on the potential use of this compound in other mental health disorders, such as anxiety and depression.
Synthesemethoden
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine is synthesized from safrole, which is a natural substance found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, followed by oxidation to MDP2P, and then reduction to this compound. The synthesis process is complex and requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
(1,3-benzodioxol-4-ylmethyl)(8-methoxy-3,4-dihydro-2H-chromen-3-yl)amine has been studied for its potential therapeutic effects, particularly in the treatment of post-traumatic stress disorder (PTSD). Several clinical trials have shown promising results, with this compound-assisted psychotherapy leading to significant improvements in PTSD symptoms. This compound has also been studied for its potential use in the treatment of anxiety, depression, and addiction.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-8-methoxy-3,4-dihydro-2H-chromen-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-20-15-6-2-4-12-8-14(10-21-17(12)15)19-9-13-5-3-7-16-18(13)23-11-22-16/h2-7,14,19H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWSBNOPCFADNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCC(C2)NCC3=C4C(=CC=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![phenyl{1-[1-(8-quinolinylmethyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5968337.png)
![N-(4-{[4-(3,5-dimethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B5968341.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![2,4-dichloro-N-{4-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B5968350.png)

![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)
![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![N-(2-{[2-(5-bromo-2-hydroxybenzylidene)hydrazino]carbonyl}-4,6-dimethylthieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5968394.png)

![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)
